molecular formula C23H24FNO2 B4120960 N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide

N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide

Cat. No. B4120960
M. Wt: 365.4 g/mol
InChI Key: OOWHQTWIKLJHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as FUB-PB22 and is a synthetic cannabinoid. The compound has gained a lot of attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

FUB-PB22 has a wide range of potential applications in scientific research. It has been used as a tool for studying the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain, appetite, and mood. FUB-PB22 has also been used in the development of new therapies for various medical conditions, including chronic pain, epilepsy, and cancer.

Mechanism of Action

FUB-PB22 acts as a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. It binds to these receptors and activates them, leading to the release of various neurotransmitters and other signaling molecules. This activation can result in a wide range of physiological effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
FUB-PB22 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic properties. It has also been shown to have anticonvulsant effects, making it a potential therapy for epilepsy. Additionally, FUB-PB22 has been shown to have anti-cancer properties, making it a potential therapy for various types of cancer.

Advantages and Limitations for Lab Experiments

FUB-PB22 has several advantages for use in lab experiments. It is highly potent and selective for the CB1 and CB2 receptors, making it an excellent tool for studying the endocannabinoid system. Additionally, FUB-PB22 has a long half-life, making it ideal for use in long-term studies. However, FUB-PB22 has several limitations, including its potential for abuse and its potential for adverse side effects.

Future Directions

There are several future directions for research involving FUB-PB22. One potential direction is the development of new therapies for various medical conditions, including chronic pain, epilepsy, and cancer. Another potential direction is the development of new tools for studying the endocannabinoid system, which could lead to a better understanding of the role of this system in various physiological processes. Additionally, future research could focus on the development of new synthetic cannabinoids that have improved safety profiles and reduced potential for abuse.
Conclusion:
In conclusion, FUB-PB22 is a synthetic cannabinoid that has a wide range of potential applications in scientific research. It has been used as a tool for studying the endocannabinoid system, and it has potential as a therapy for various medical conditions. While FUB-PB22 has several advantages for use in lab experiments, it also has several limitations, including its potential for abuse and its potential for adverse side effects. Future research could focus on the development of new therapies and tools for studying the endocannabinoid system, as well as the development of new synthetic cannabinoids with improved safety profiles.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-[3-(furan-2-yl)-3-phenylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO2/c1-2-23(26)25(17-18-10-12-20(24)13-11-18)15-14-21(22-9-6-16-27-22)19-7-4-3-5-8-19/h3-13,16,21H,2,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWHQTWIKLJHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC(C1=CC=CC=C1)C2=CC=CO2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide
Reactant of Route 2
N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide
Reactant of Route 3
N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide
Reactant of Route 5
N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide
Reactant of Route 6
N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide

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